2-Bromo Carbenicillin Disodium Salt

Übersicht

Beschreibung

2-Bromo Carbenicillin Disodium Salt is a semi-synthetic penicillin derivative. It is a broad-spectrum antibiotic, effective against a wide range of bacteria, including both Gram-positive and Gram-negative bacteria. This compound is particularly useful in research settings due to its ability to inhibit bacterial cell wall synthesis, making it a valuable tool in microbiology and cell biology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo Carbenicillin Disodium Salt involves the bromination of Carbenicillin. The reaction typically requires the use of bromine or a brominating agent under controlled conditions to ensure the selective bromination of the phenyl ring. The reaction is carried out in an aqueous medium, and the product is isolated as the disodium salt to enhance its solubility and stability .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in bulk quantities to meet the demands of research and pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo Carbenicillin Disodium Salt undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common in typical research applications.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in aqueous or organic solvents under mild conditions.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used, depending on the desired transformation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Microbiological Studies

- Antibacterial Testing : 2-Bromo Carbenicillin Disodium Salt is extensively used in microbiological research to evaluate the susceptibility of various bacterial strains. It serves as a selective agent in culture media, preventing the growth of contaminating bacteria while allowing the study of specific strains .

- Pathogen Control : It has been utilized in studies involving pathogens such as Pseudomonas aeruginosa and Escherichia coli, demonstrating efficacy in controlling infections caused by these organisms .

Cell Culture Applications

- Selective Antibiotic : In cell culture, this compound is employed to eliminate bacterial contamination in cultures, particularly when working with genetically modified organisms or sensitive cell lines . It is often used at concentrations ranging from 50 to 100 µg/ml.

- Plant Cell Culture : The compound is also beneficial in plant cell culture systems where it helps maintain sterile conditions and supports the growth of Agrobacterium strains used for plant transformation .

Biochemical Research

- Monoclonal Antibody Production : Researchers utilize this compound during the development of monoclonal antibodies, where it aids in maintaining a contamination-free environment essential for hybridoma growth .

- Gene Cloning and Expression Studies : The antibiotic is crucial in selecting for plasmids containing antibiotic resistance genes, facilitating gene cloning experiments and studies on gene expression in bacterial systems .

Case Study 1: Efficacy Against Pseudomonas aeruginosa

In a controlled laboratory setting, researchers tested the effectiveness of this compound against Pseudomonas aeruginosa. The study demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/ml, highlighting its potential as a treatment option for infections caused by this pathogen .

Case Study 2: Use in Monoclonal Antibody Production

A study focused on the production of monoclonal antibodies utilized this compound to maintain a sterile environment during hybridoma culture. The presence of the antibiotic prevented bacterial contamination, leading to higher yields of antibodies compared to cultures without antibiotic treatment .

Wirkmechanismus

2-Bromo Carbenicillin Disodium Salt exerts its effects by inhibiting bacterial cell wall synthesis. It acylates the penicillin-sensitive transpeptidase C-terminal domain by opening the lactam ring. This inactivation prevents the cross-linkage of peptidoglycan strands, thereby inhibiting the third and last stage of bacterial cell wall synthesis. This leads to incomplete bacterial cell wall synthesis and eventually causes cell lysis .

Vergleich Mit ähnlichen Verbindungen

Carbenicillin Disodium Salt: A non-brominated analog with similar antibacterial properties.

Ampicillin: Another penicillin derivative with a broader spectrum of activity.

Ticarcillin: A penicillin antibiotic with enhanced activity against Pseudomonas aeruginosa.

Uniqueness: 2-Bromo Carbenicillin Disodium Salt is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with bacterial enzymes. This modification can enhance its stability and effectiveness in certain applications compared to its non-brominated counterparts .

Biologische Aktivität

2-Bromo Carbenicillin Disodium Salt is a semi-synthetic antibiotic belonging to the penicillin family, specifically classified as a carboxypenicillin. It is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria, including Pseudomonas aeruginosa. This compound is utilized in various clinical and research settings due to its efficacy in inhibiting bacterial growth and its role in studying antibiotic resistance mechanisms.

- Chemical Formula : CHBrNNaOS

- Molecular Weight : Approximately 422.4 g/mol

- CAS Number : 59530-63-1

2-Bromo Carbenicillin exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. This mechanism involves binding to penicillin-binding proteins (PBPs), which are essential for the construction of the bacterial cell wall. By inhibiting these proteins, the antibiotic disrupts cell wall integrity, leading to bacterial lysis and death.

Antibacterial Spectrum

The compound demonstrates significant activity against various bacterial strains, particularly those resistant to other antibiotics due to beta-lactamase production. Its efficacy can be summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 4 µg/mL |

| Escherichia coli | 8 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Klebsiella pneumoniae | 32 µg/mL |

Case Studies

- Study on Pseudomonas aeruginosa Resistance : A study evaluated the effectiveness of 2-Bromo Carbenicillin against clinical isolates of Pseudomonas aeruginosa. The results indicated that the compound maintained activity against strains producing beta-lactamase enzymes, showcasing its potential in treating resistant infections .

- Comparative Analysis with Other Antibiotics : In a comparative study with other beta-lactam antibiotics, 2-Bromo Carbenicillin demonstrated superior efficacy against multi-drug resistant strains of Escherichia coli, highlighting its role as a valuable therapeutic option in antibiotic stewardship programs .

- Synergistic Effects with Other Agents : Research has shown that when combined with beta-lactamase inhibitors, such as clavulanic acid, the antibacterial activity of 2-Bromo Carbenicillin is significantly enhanced, achieving a synergistic effect that reduces MIC values by up to 64-fold .

Research Findings

Recent studies have focused on the pharmacokinetics and pharmacodynamics of 2-Bromo Carbenicillin. Key findings include:

- Stability and Absorption : The compound exhibits good stability in physiological conditions, which is crucial for maintaining therapeutic levels in vivo.

- Toxicity Profile : Toxicological assessments indicate low cytotoxicity in mammalian cell lines, making it a safer alternative compared to other antibiotics .

Eigenschaften

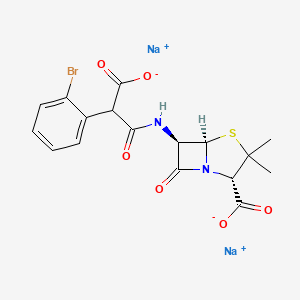

IUPAC Name |

disodium;(2S,5R,6R)-6-[[2-(2-bromophenyl)-2-carboxylatoacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O6S.2Na/c1-17(2)11(16(25)26)20-13(22)10(14(20)27-17)19-12(21)9(15(23)24)7-5-3-4-6-8(7)18;;/h3-6,9-11,14H,1-2H3,(H,19,21)(H,23,24)(H,25,26);;/q;2*+1/p-2/t9?,10-,11+,14-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHMDZLUPBPVJI-YCAHSCEMSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3Br)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3Br)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2Na2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747220 | |

| Record name | Disodium (2S,5R,6R)-6-[2-(2-bromophenyl)(carboxylato)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59530-63-1 | |

| Record name | Disodium (2S,5R,6R)-6-[2-(2-bromophenyl)(carboxylato)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.